molecular formula C21H32O4 B11960511 Ethyl 11-(4-acetylphenoxy)undecanoate CAS No. 88843-33-8

Ethyl 11-(4-acetylphenoxy)undecanoate

Cat. No.: B11960511
CAS No.: 88843-33-8
M. Wt: 348.5 g/mol
InChI Key: GYXUKYDKPREPJC-UHFFFAOYSA-N
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Description

Ethyl 11-(4-acetylphenoxy)undecanoate is an organic compound with the molecular formula C21H32O4. It is characterized by the presence of an ester group, a ketone group, and an aromatic ether. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-(4-acetylphenoxy)undecanoate typically involves the esterification of 11-(4-acetylphenoxy)undecanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(4-acetylphenoxy)undecanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Formation of 11-(4-acetylphenoxy)undecanoic acid.

    Reduction: Formation of 11-(4-hydroxyphenoxy)undecanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 11-(4-acetylphenoxy)undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 11-(4-acetylphenoxy)undecanoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 10-undecenoate
  • Methyl undecanoate
  • Ethyl decanoate

Uniqueness

Ethyl 11-(4-acetylphenoxy)undecanoate is unique due to the presence of the acetylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

88843-33-8

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

ethyl 11-(4-acetylphenoxy)undecanoate

InChI

InChI=1S/C21H32O4/c1-3-24-21(23)12-10-8-6-4-5-7-9-11-17-25-20-15-13-19(14-16-20)18(2)22/h13-16H,3-12,17H2,1-2H3

InChI Key

GYXUKYDKPREPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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